molecular formula C19H11NO5 B1225411 3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester

3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester

Cat. No. B1225411
M. Wt: 333.3 g/mol
InChI Key: JFTJURXXWDEBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester is a member of chromones.

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Powder Diffraction Data : The compound has been used as an intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data for a related compound, a crucial intermediate in apixaban synthesis, have been reported, highlighting its structural integrity and purity (Wang et al., 2017).

  • Characterization of Esters in Iron(II) Complexes : A study on 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters and their Iron(II) complexes, which are closely related structurally to 3-Pyridinecarboxylic acid esters, provides insights into their spin states and crystallographic characterization (Galadzhun et al., 2019).

Pharmacological Applications

  • Pharmacological Activities : Derivatives of 4-oxo-4H-1-benzopyran-3-carboxylic acids and esters have been known to possess significant pharmacological activities. This includes the study of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, which are key in synthesizing a variety of pharmacologically active compounds (Yoshimasa et al., 1981).

  • Synthesis of Antiallergic Compounds : Research indicates that derivatives of 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines, synthesized from compounds similar to 3-Pyridinecarboxylic acid esters, exhibit potent antiallergic activity (Nohara et al., 1985).

Cytotoxic and Anticancer Properties

  • Cytotoxic Derivatives from Fungi : A study involving pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and furo[3,2-c]pyran-4-one derivatives, structurally related to 3-Pyridinecarboxylic acid esters, showed in vitro selective cytotoxicity against human cancer cell lines (Mo et al., 2004).

Chemical Synthesis and Analysis

  • Characterization of Triphenyltin Esters : Research on triphenyltin esters of heteroaromatic carboxylic acids, including derivatives of 3-Pyridinecarboxylic acid, provides valuable information on their chemical structure and bonding properties (Yin et al., 2004).

  • Synthesis of Furo[3,2-c]pyridine Derivatives : The study of the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and related N-oxides reveals insights into the chemical properties and potential applications of compounds structurally related to 3-Pyridinecarboxylic acid esters (Bencková et al., 1999).

properties

Product Name

3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester

Molecular Formula

C19H11NO5

Molecular Weight

333.3 g/mol

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-3-yl] pyridine-3-carboxylate

InChI

InChI=1S/C19H11NO5/c21-16-13-6-1-2-7-14(13)24-17(15-8-4-10-23-15)18(16)25-19(22)12-5-3-9-20-11-12/h1-11H

InChI Key

JFTJURXXWDEBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester
Reactant of Route 3
Reactant of Route 3
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester
Reactant of Route 5
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester
Reactant of Route 6
3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.